2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide
Description
Properties
IUPAC Name |
2-cyano-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-12-2-4-14(5-3-12)19-23(21,22)15-8-6-13(7-9-15)18-16(20)10-11-17/h2-9,19H,10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNGJHYVNYTCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation via Sulfonation and Amidation
The sulfamoyl group is typically introduced through the reaction of a sulfonyl chloride with an amine. For this compound, 4-methylbenzenesulfonyl chloride (CAS: 98-59-9) serves as the sulfonating agent.
Step 1: Synthesis of 4-[(4-Methylphenyl)sulfamoyl]aniline
-
Sulfonation :
-
Reduction of Nitro Group :
Step 2: Acetamide Formation via Acylation
-
Acylation of 4-[(4-Methylphenyl)sulfamoyl]aniline :
Key Reaction Table
| Step | Reagents/Conditions | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1a | 4-MeCHSOCl, EtN | DCM | 0–25 | 80 |
| 1b | H/Pd-C | EtOH | 50 | 90 |
| 2 | NCCHCOCl, EtN | THF | 0–25 | 65 |
Alternative Route: Cyanation of Preformed Acetamide
If cyanoacetyl chloride is unavailable, post-synthetic cyanation may be employed:
-
Synthesize N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide.
-
Cyanation :
Optimization Strategies
Solvent and Base Selection
Temperature Control
-
Low temperatures (0–5°C) during acylation prevent decomposition of reactive intermediates.
-
Elevated temperatures (50–80°C) are required for catalytic hydrogenation and cyanation.
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of various oxidized derivatives.
-
Reduction
- Reduction of the cyano group can lead to the formation of primary amines.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Oxidized derivatives of the cyano group.
Reduction: Primary amines.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of various heterocyclic compounds.
- Employed in the development of new materials with specific properties.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential as a pharmaceutical intermediate.
- Investigated for its potential therapeutic effects in various diseases.
-
Industry
- Used in the production of specialty chemicals.
- Employed in the development of new polymers and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The cyano group and the sulfonamide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Sulfonamide-Acetamide Derivatives
Key Observations :
- The cyano group in the target compound and its thiazolyl analogue improves binding to metalloproteinases and ATPases .
- Heterocyclic Modifications (e.g., thiazol-2-yl) : Derivatives with thiazole rings exhibit superior insecticidal activity (LC50 = 0.17–0.50 ppm) due to disruptions in lipid/protein metabolism and microtubule function .
Critical Insights :
- The target compound’s anticancer activity is scaffold-dependent, with the pyrazole-sulfonamide core enabling dual-tail interactions in apoptosis pathways .
- Thiazolyl derivatives (e.g., Ar1) exhibit 10–100x higher pesticidal potency than non-cyano analogues, attributed to β-carbonic anhydrase inhibition and microtubule disruption .
- Chloro-substituted derivatives () show lower bioactivity, highlighting the cyano group’s critical role in enzyme targeting .
Mechanistic Divergences
- Anticancer vs. Insecticidal Activity : While the target compound relies on apoptosis induction via pyrazole-mediated caspase activation , its thiazolyl analogues disrupt larval metabolism by inhibiting Na+/K+-ATPase and lipid synthesis .
- Enzyme Selectivity : The 4-methylphenyl group in the target compound may favor MMP inhibition, whereas the thiazolyl group in Ar1 enhances β-carbonic anhydrase binding .
Biological Activity
2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, with the molecular formula C16H15N3O3S, is an organic compound notable for its diverse biological activities. This compound is characterized by the presence of both cyano and sulfonamide functional groups, which contribute to its pharmacological properties. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process:
-
Formation of 4-[(4-methylphenyl)sulfamoyl]benzonitrile :
- React 4-aminobenzenesulfonamide with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine).
- Conditions: Room temperature, stirring for several hours.
-
Cyanoacetylation :
- React the intermediate with cyanoacetic acid in the presence of a catalyst (e.g., triethylamine).
- Conditions: Reflux in ethanol for several hours.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The cyano and sulfonamide groups enhance its binding affinity to various biological targets, which may include:
- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and infection.
- Interaction with Biological Macromolecules : The compound demonstrates interactions with proteins and nucleic acids, influencing cellular processes.
Pharmacological Applications
Research indicates several potential pharmacological applications:
- Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. Studies suggest that derivatives containing sulfonamide groups can exhibit antibacterial properties comparable to standard antibiotics like penicillin and chloramphenicol .
- Antiviral Properties : Some sulfonamide derivatives have been explored for their ability to inhibit viral infections, including HIV .
Case Studies
-
Antibacterial Study :
A comparative study evaluated the antibacterial effects of various sulfonamide derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, suggesting a promising avenue for further development in treating bacterial infections . -
Enzyme Inhibition Research :
A study focused on the enzyme inhibition properties of sulfonamide derivatives demonstrated that these compounds could effectively inhibit specific targets involved in inflammatory pathways. The research highlighted the importance of structural modifications in enhancing biological activity .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antibacterial Activity | Enzyme Inhibition | Other Activities |
|---|---|---|---|
| This compound | Moderate | Yes | Potential antiviral |
| 2-cyano-N-(4-sulfamoylphenyl)acetamide | High | Yes | Anti-inflammatory |
| 2-cyano-N-(4-aminophenyl)acetamide | Low | No | None reported |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
